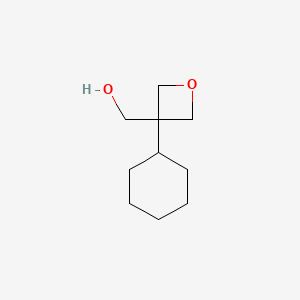

(3-Cyclohexyloxetan-3-yl)methanol

Description

(3-Cyclohexyloxetan-3-yl)methanol is a bicyclic alcohol characterized by an oxetane ring (a four-membered cyclic ether) substituted at the 3-position with a cyclohexyl group and a hydroxymethyl (-CH2OH) moiety. This compound combines the steric and electronic effects of the oxetane ring—known for its high ring strain and polarity—with the hydrophobic cyclohexyl group, making it a molecule of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(3-cyclohexyloxetan-3-yl)methanol |

InChI |

InChI=1S/C10H18O2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h9,11H,1-8H2 |

InChI Key |

OKKVLEFAHISYEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2(COC2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogs and their properties:

*Inferred structure based on analogs; †Calculated value.

Key Observations:

- Cyclohexyl vs. Cyclohexenyl Groups : The fully saturated cyclohexyl group in the target compound reduces reactivity compared to the cyclohexenyl analog (), which contains a double bond susceptible to electrophilic addition .

- Steric Effects : Cyclopropyl substitution () introduces significant steric hindrance, which may impede nucleophilic attack on the oxetane ring compared to the target compound .

Spectroscopic Characterization

- NMR Shifts : highlights the use of ¹H and ¹³C-NMR to differentiate substituents. For instance, alkylation of an oxymethine (δC 68.0 ppm) to a methylene (δC 26.6 ppm) causes a 41.4 ppm downfield shift in carbons adjacent to oxygen . Similar trends would distinguish the cyclohexyl-substituted oxetane from allyl or cyclopropyl analogs.

- Mass Spectrometry: HREIMS data (e.g., ) can confirm molecular formulas, as seen in pestalafuranone F (C11H14O2), where a loss of oxygen was detected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.